Product packaging for 6-Bromo-2-fluoro-3-nitrobenzoic acid(Cat. No.:)

6-Bromo-2-fluoro-3-nitrobenzoic acid

Cat. No.: B13695237
M. Wt: 264.00 g/mol
InChI Key: WFIRQCWYKQBBEX-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Nitroaromatics as Synthetic Intermediates

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in synthetic chemistry. fiveable.me They serve as crucial intermediates in the creation of pharmaceuticals, agrochemicals, and other organic materials. fiveable.me Their utility stems from their ability to participate in a variety of powerful reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. chemistrylearner.com These reactions are fundamental to the formation of new carbon-carbon bonds, a key process in the assembly of complex molecular architectures. chemistrylearner.com The presence of a halogen on the aromatic ring also influences the compound's reactivity in nucleophilic aromatic substitution reactions. libretexts.org

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) on an aromatic ring, are another class of indispensable synthetic intermediates. researchgate.net The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This property is exploited in the synthesis of numerous industrial products, including dyes, polymers, and explosives. nih.gov Furthermore, the nitro group is a versatile functional group that can be readily reduced to an amino group (—NH₂), providing a gateway to a vast range of other functionalities, such as anilines, aryl azides, and aryl diazonium salts. researchgate.net This transformative potential makes nitroaromatics highly valuable in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Strategic Importance of the Carboxylic Acid Moiety in Molecular Construction

The carboxylic acid group (—COOH) is a fundamental functional group in organic chemistry, playing a vital role in both biological systems and industrial applications. Its presence in a molecule imparts acidic properties and provides a reactive handle for a multitude of chemical transformations. acs.org The carboxyl group can be converted into a wide variety of other functional groups, including esters, amides, acid chlorides, and anhydrides. This versatility is central to the construction of complex molecules, as it allows for the formation of key linkages in peptides, polymers, and other macromolecules. wiley-vch.de

In medicinal chemistry, the carboxylic acid moiety is frequently incorporated into drug molecules to enhance their water solubility and ability to interact with biological targets through hydrogen bonding and electrostatic interactions. acs.orgresearchgate.net The acidity of the carboxylic acid group can be fine-tuned by the presence of other substituents on the molecule, which in turn influences its pharmacokinetic and pharmacodynamic properties. acs.org The ability to readily form amide bonds is particularly significant in pharmaceutical synthesis, as the amide linkage is a core component of many drug structures. wiley-vch.de

Overview of 6-Bromo-2-fluoro-3-nitrobenzoic acid as a Versatile Chemical Building Block

This compound is a polyfunctionalized aromatic compound that embodies the synthetic utility of its constituent functional groups. Its molecular structure features a bromine atom, a fluorine atom, a nitro group, and a carboxylic acid group, all attached to a benzene (B151609) ring. This unique arrangement of functionalities makes it a highly versatile building block for the synthesis of complex organic molecules.

The presence of three distinct reactive sites—the aryl bromide, the nitro group, and the carboxylic acid—allows for a sequential and controlled introduction of molecular diversity. The bromine atom can participate in cross-coupling reactions, the nitro group can be reduced to an amine, and the carboxylic acid can be converted into a variety of derivatives. The fluorine atom also influences the reactivity of the aromatic ring, further enhancing its synthetic potential. This trifecta of reactivity makes this compound a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

PropertyData
CAS Number 1036388-83-6
Molecular Formula C₇H₃BrFNO₄
Molecular Weight 264.01 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrFNO4 B13695237 6-Bromo-2-fluoro-3-nitrobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFNO4

Molecular Weight

264.00 g/mol

IUPAC Name

6-bromo-2-fluoro-3-nitrobenzoic acid

InChI

InChI=1S/C7H3BrFNO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)

InChI Key

WFIRQCWYKQBBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)O)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 Fluoro 3 Nitrobenzoic Acid and Analogs

Regioselective Synthesis Approaches to Polysubstituted Benzoic Acids

Regioselective synthesis is fundamental to the preparation of specifically substituted benzoic acids. The choice of reaction and the order in which substituents are introduced are dictated by the directing effects of the groups already present on the aromatic ring. For a molecule like 6-bromo-2-fluoro-3-nitrobenzoic acid, where all positions are substituted relative to each other in a precise pattern, controlling the regiochemistry of each synthetic step is paramount.

Direct halogenation is a primary method for introducing halogen atoms onto an aromatic ring through electrophilic aromatic substitution. youtube.com This typically involves reacting the aromatic substrate with a halogen, such as bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the bromine molecule, generating a strong electrophile that attacks the electron-rich aromatic ring.

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto a benzene (B151609) ring. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. youtube.comuri.edu

The positional selectivity of nitration is governed by the directing effects of the existing substituents. pbworks.com For the synthesis of this compound, a plausible precursor to nitrate (B79036) would be 6-bromo-2-fluorobenzoic acid. In this molecule:

Fluorine (-F): An ortho, para-director.

Bromine (-Br): An ortho, para-director. pbworks.com

Carboxylic Acid (-COOH): A meta-director. quora.com

The fluorine at position 2 directs incoming electrophiles to positions 3 and 5. The bromine at position 6 directs to positions 1 (occupied) and 5. The carboxylic acid at position 1 directs to positions 3 and 5. All three groups, therefore, direct the incoming nitro group to either position 3 or position 5. The activation from the halogens and the strong meta-directing effect of the carboxyl group favor substitution at these positions, leading to the desired 3-nitro substitution pattern. Nitrating a precursor like 4-bromo-2-fluorobenzoic acid would similarly result in the nitro group being directed to the 3-position.

Reaction Reagents Typical Conditions Product Example
Aromatic NitrationConc. HNO₃, Conc. H₂SO₄0 - 60°CNitration of bromobenzene (B47551) yields a mixture of 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene. pbworks.com

This table presents typical conditions for aromatic nitration; specific conditions must be optimized for each substrate.

A widely used and effective strategy for synthesizing substituted benzoic acids is the oxidation of the corresponding substituted toluenes. alfa-chemistry.com The methyl group (-CH₃) of toluene (B28343) is susceptible to oxidation by strong oxidizing agents, converting it into a carboxylic acid (-COOH) group. This method is often employed as the final step in a synthetic sequence because the methyl group is an activating, ortho, para-director, which can facilitate earlier electrophilic substitution steps. In contrast, the resulting carboxylic acid group is a deactivating, meta-director. quora.com

For the synthesis of this compound, the logical precursor would be 6-bromo-2-fluoro-3-nitrotoluene . The oxidation of this toluene derivative would yield the final target compound. Various oxidizing agents can be employed for this transformation.

Oxidizing Agent Typical Reaction Conditions Notes
Potassium Permanganate (B83412) (KMnO₄)Aqueous solution, often with heat. Can be done under acidic, basic, or neutral conditions. alfa-chemistry.comA strong, common, and cost-effective oxidant. quora.com
Sodium Dichromate (Na₂Cr₂O₇)Aqueous sulfuric acid or acetic acid, with heat.A powerful oxidizing agent. A patent for the synthesis of the analog 2-fluoro-3-nitrobenzoic acid uses sodium dichromate to oxidize 2-fluoro-3-nitrotoluene. chemicalbook.com
Catalytic OxidationAir or O₂ with a metal catalyst (e.g., cobalt, manganese salts). alfa-chemistry.comgoogle.comOften used in industrial processes for large-scale production. rsc.org

This table provides examples of common reagents for the oxidation of toluenes to benzoic acids.

Multi-step Synthetic Sequences for Complex Aromatic Systems

The synthesis of highly substituted aromatic compounds is rarely achievable in a single step. Instead, it requires a multi-step approach where functional groups are introduced and modified in a specific order to achieve the desired substitution pattern. vapourtec.com The directing effects of the substituents guide the entire process, making retrosynthetic analysis a critical tool for planning. youtube.com

The order of reactions is critical for the successful synthesis of this compound. A plausible synthetic pathway would begin with a simpler, commercially available starting material and sequentially introduce the required functional groups, paying close attention to their directing effects at each stage. libretexts.org

A potential synthetic route could start from 2-fluorotoluene :

Bromination of 2-Fluorotoluene: The methyl (-CH₃) and fluoro (-F) groups are both ortho, para-directors. Bromination would likely yield a mixture of isomers, with 4-bromo-2-fluorotoluene (B1265965) and 6-bromo-2-fluorotoluene being major products. The desired 6-bromo-2-fluorotoluene intermediate would need to be separated.

Nitration of 6-Bromo-2-fluorotoluene: In this intermediate, the methyl and fluoro groups direct ortho and para, while the bromine directs ortho and para. The positions ortho to the fluorine are 1 (occupied) and 3. The position para to the methyl group is 4. The position ortho to the bromine is 1 (occupied). The most activated position for electrophilic attack, directed by both the activating methyl group (para) and the fluorine (ortho), is position 3. Thus, nitration is expected to selectively yield 6-bromo-2-fluoro-3-nitrotoluene .

Oxidation: The final step is the oxidation of the methyl group of 6-bromo-2-fluoro-3-nitrotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate or sodium dichromate, yielding the target molecule, This compound . alfa-chemistry.comchemicalbook.com

This sequence strategically uses the ortho, para-directing nature of the methyl and halogen groups to place the substituents correctly before converting the methyl group into the meta-directing carboxyl group in the final step.

Each step in a multi-step synthesis requires careful optimization to maximize the yield and purity of the desired product. Factors such as reaction temperature, concentration of reagents, choice of solvent, and reaction time must be fine-tuned.

For the proposed pathway:

Bromination: Conditions would need to be controlled to favor monobromination and manage the formation of isomers. This might involve adjusting the temperature and the molar ratio of bromine and the Lewis acid catalyst.

Nitration: The temperature must be carefully controlled to prevent dinitration, which can occur as a side reaction, especially at higher temperatures. pbworks.com The ratio of nitric to sulfuric acid can also be adjusted to control the reactivity.

Oxidation: The choice of oxidant and reaction conditions can affect the yield and ease of purification. For instance, using potassium permanganate under basic conditions requires an acidic workup to protonate the resulting carboxylate salt. The reaction is often run at elevated temperatures to ensure completion. alfa-chemistry.com

Green Chemistry Principles in the Synthesis of Halogenated Nitrobenzoic Acids

The traditional synthesis of halogenated nitrobenzoic acids often relies on methods that are effective but environmentally problematic. Classical nitration, for example, typically employs a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive, generates significant acidic waste, and can lead to the formation of hazardous nitrogen oxide (NOx) fumes. researchgate.net These conventional methods pose challenges related to regioselectivity, over-nitration, and the competitive oxidation of substrates. researchgate.net In response to these drawbacks, the principles of green chemistry are increasingly being applied to develop more sustainable and safer synthetic routes.

Green chemistry focuses on minimizing or eliminating the use and generation of hazardous substances. ajrconline.org This involves developing alternative reagents, catalysts, and reaction conditions that are more environmentally benign.

Alternative Nitrating Agents and Catalysts:

A key area of green chemistry research is the replacement of the hazardous nitric acid/sulfuric acid mixture. Safer and more selective nitrating agents and catalysts have been developed.

Solid-Supported Reagents: Using inorganic nitrates, such as bismuth nitrate or potassium nitrate, adsorbed onto a solid support like silica (B1680970) gel offers a simple, rapid, and clean method for the nitration of aromatic compounds. researchgate.net This approach avoids the use of excess strong acids, thereby minimizing waste. researchgate.net

Solid Acid Catalysts: Zeolite-based solid acid catalysts are attractive alternatives to sulfuric acid. They are non-corrosive, recyclable, and can enhance regioselectivity due to their defined pore structures. researchgate.net

Biocatalysts: Enzymes offer a highly selective and environmentally friendly approach to aromatic nitration. Biocatalyst systems can transfer a nitro group to an aromatic core with high efficiency and selectivity, operating under mild conditions and eliminating the production of harsh chemical by-products.

Innovative Reaction Conditions:

Modifying reaction conditions is another cornerstone of green chemistry, aiming to reduce energy consumption and the use of volatile organic solvents.

Microwave-Assisted Synthesis: The use of microwaves can significantly accelerate reaction times and improve product yields. researchgate.net Microwave heating is more energy-efficient than conventional heating as it directly couples with the molecules in the reaction mixture, leading to rapid and uniform temperature increases. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, or in a solid-state, is an ideal green chemistry approach as it completely eliminates solvent waste. ajrconline.orgijisrt.com These solvent-less protocols can also lead to remarkable rate accelerations. ijisrt.com

Alternative Solvents: When a solvent is necessary, greener alternatives to traditional volatile organic compounds are sought. Water, supercritical CO2, and ionic liquids are examples of solvents that can reduce the environmental impact of a chemical process. ajrconline.org

The table below summarizes some green chemistry approaches relevant to the synthesis of nitroaromatic compounds.

Green Chemistry ApproachDescriptionAdvantagesReference
Solid-Supported NitratesInorganic nitrates adsorbed on silica gel used as nitrating agents.Avoids excess acids, minimizes waste, simple and rapid. researchgate.net
BiocatalysisUse of enzymes for aromatic nitration.High selectivity, mild reaction conditions, environmentally friendly.
Microwave-Assisted SynthesisApplication of microwave energy to heat the reaction.Reduced reaction time, increased energy efficiency, improved yields. researchgate.net
Solvent-Free ReactionsReactions carried out without a solvent medium.Eliminates solvent waste, can increase reaction rates. ajrconline.orgijisrt.com
Solid Acid CatalystsUse of recyclable catalysts like zeolites instead of liquid acids.Recyclable, non-corrosive, can improve selectivity. researchgate.net

By integrating these principles, the synthesis of halogenated nitrobenzoic acids can become more efficient, safer, and more sustainable, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 6 Bromo 2 Fluoro 3 Nitrobenzoic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 6-bromo-2-fluoro-3-nitrobenzoic acid. This is due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. libretexts.orglibretexts.org The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

In the context of SNAr reactions on activated aryl halides, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. libretexts.orgmasterorganicchemistry.com This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. The enhanced reactivity of fluorine in SNAr is attributed to its high electronegativity. stackexchange.comwyzant.com

The rate-determining step in SNAr reactions is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. libretexts.orgstackexchange.com The highly electronegative fluorine atom exerts a strong inductive effect, which polarizes the C-F bond and creates a more electrophilic carbon center, thus facilitating the nucleophilic attack. wyzant.com This strong inductive effect also helps to stabilize the negative charge in the Meisenheimer intermediate, lowering the activation energy of the rate-determining step. stackexchange.com

While bromine is generally a better leaving group than fluorine in many organic reactions, its lower electronegativity compared to fluorine makes the carbon atom it is attached to less electrophilic. wyzant.com Consequently, in this compound, the fluorine atom is significantly more susceptible to nucleophilic displacement than the bromine atom. For one particular SNAr reaction, it was observed that fluorine as a leaving group reacted 3300 times faster than iodine. masterorganicchemistry.com

Reactivity of Halogens in SNAr Reactions
HalogenElectronegativityInductive EffectReactivity as Leaving Group in SNAr
Fluorine (F)3.98Strongly electron-withdrawingHighest
Chlorine (Cl)3.16Moderately electron-withdrawingIntermediate
Bromine (Br)2.96Weakly electron-withdrawingIntermediate
Iodine (I)2.66Weakly electron-withdrawingLowest

The mechanism of SNAr reactions on substrates like this compound has been extensively studied. The accepted pathway involves two main steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, preferentially the fluorine atom), leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step as it involves the disruption of the aromatic system. masterorganicchemistry.comstackexchange.com

Leaving Group Elimination: The aromaticity of the ring is restored in a fast step through the elimination of the leaving group (fluoride ion). stackexchange.com

Computational studies have provided further insight into these pathways, confirming that for electron-deficient aromatic systems, the reaction often proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate. nih.gov However, in some cases, particularly with less electron-rich systems or different nucleophiles, a concerted mechanism where bond formation and bond breaking occur simultaneously may be operative. nih.gov

The regioselectivity of nucleophilic attack on this compound is primarily governed by the electronic effects of the substituents. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. libretexts.orglibretexts.org In this molecule, the fluorine atom is ortho to the nitro group, and the bromine atom is also ortho to the nitro group.

However, the superior activating effect of fluorine's high electronegativity makes the carbon atom attached to the fluorine the most electrophilic site. wyzant.com Therefore, nucleophilic attack will preferentially occur at the C-F bond. The negative charge in the resulting Meisenheimer complex is effectively stabilized by delocalization onto the nitro group, which is crucial for the reaction to proceed. libretexts.orglibretexts.org

Stereoelectronic effects also play a role. The incoming nucleophile approaches the aromatic ring perpendicular to the plane of the ring to interact with the π* orbital of the C-F bond. The geometry of the Meisenheimer complex is tetrahedral at the site of attack, and the subsequent departure of the fluoride (B91410) ion restores the planar aromatic system.

Cross-Coupling Reactions at the Bromine Center

While the fluorine atom is the primary site for nucleophilic aromatic substitution, the bromine atom serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl bromides. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov The bromine atom of this compound can be readily coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. nih.govresearchgate.net The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Examples of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerTypical CatalystProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh3)4, Pd(OAc)2Biaryl
HeckAlkenePd(OAc)2, PdCl2Substituted alkene

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The bromine atom of this compound can participate in Heck reactions with various alkenes, providing a route to functionalized stilbene (B7821643) and cinnamic acid derivatives. mdpi.com The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Copper-catalyzed or mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the bromine center. acs.org While classical Ullmann reactions often require harsh conditions, modern protocols utilize ligands to facilitate the coupling under milder conditions. acs.orgrsc.org

Copper-mediated couplings can be particularly useful for reactions that are not amenable to palladium catalysis. For instance, copper catalysts have been shown to be effective in the fluoroalkylation of aryl bromides. nih.gov The presence of directing groups, such as the carboxylic acid in the target molecule, can enhance the reactivity in these copper-mediated transformations. nih.gov

Decarboxylative Cross-Coupling Strategies

Decarboxylative cross-coupling has emerged as a powerful strategy in organic synthesis, offering an alternative to traditional methods that often rely on pre-formed organometallic reagents. This approach utilizes carboxylic acids as readily available, stable, and cost-effective coupling partners. In the context of this compound, while specific examples are not extensively documented in readily available literature, the principles of decarboxylative coupling for substituted nitrobenzoic and polyfluorobenzoic acids provide a clear framework for its potential reactivity. nih.govwikipedia.orgacs.orgacs.org

These transformations are typically catalyzed by transition metals, most commonly palladium, often in conjunction with a co-catalyst or mediator like copper or silver. wikipedia.orgacs.org The general mechanism for a bimetallic Pd/Cu catalyzed decarboxylative cross-coupling with an aryl halide involves several key steps. Initially, the benzoic acid derivative reacts with a copper salt to form a copper carboxylate, which then undergoes decarboxylation to generate an aryl-copper intermediate. Concurrently, the palladium catalyst undergoes oxidative addition with the aryl halide. The crucial C-C bond formation occurs via transmetalation of the aryl group from copper to the palladium center, followed by reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst. wikipedia.org

For electron-poor benzoic acids, such as those bearing a nitro group, the decarboxylation step can be a significant hurdle. nih.gov However, the presence of ortho-substituents can facilitate this process. In this compound, the ortho-fluoro and ortho-bromo groups, in addition to the meta-nitro group, create a highly substituted and electron-deficient aromatic ring. This electronic profile is a key consideration for its reactivity. Palladium-catalyzed decarboxylative couplings of potassium polyfluorobenzoates with aryl bromides and chlorides have been successfully achieved, suggesting that the fluorine substituent on the target molecule could play a role in facilitating such reactions. acs.org In these palladium-only systems, decarboxylation is often the rate-limiting step, in contrast to copper-catalyzed versions where oxidative addition can be rate-limiting. acs.org

The combination of a copper-mediated decarboxylation with a palladium-catalyzed Heck-type coupling has also been shown to be effective for electron-poor 2-nitrobenzoates, overcoming some of the limitations of palladium-only systems. nih.gov This dual catalytic approach could be a viable strategy for coupling this compound with olefins.

Transformations Involving the Nitro Group

Reduction to Amino and Other Nitrogen-Containing Functionalities

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of aromatic compounds, providing a gateway to a wide range of further functionalizations. For this compound, this conversion to 3-amino-6-bromo-2-fluorobenzoic acid is a key step in the synthesis of various pharmaceutically active molecules, including kinase inhibitors. vulcanchem.com The presence of halogen substituents requires selective reduction conditions to avoid dehalogenation.

Several methods are effective for the chemoselective reduction of aromatic nitro groups in the presence of halogens and other functional groups. ccspublishing.org.cnwikipedia.org

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. ccspublishing.org.cnwikipedia.org Modifying the catalyst and reaction conditions can enhance selectivity. For instance, co-modification of a Pd/C catalyst with both an organic ligand (e.g., triphenylphosphine) and an inorganic species (e.g., sodium vanadate) has been shown to inhibit dehalogenation by preventing the coplanar adsorption of the halogenated nitroaromatic on the catalyst surface. ccspublishing.org.cn

Metal-Acid Systems: A classic and reliable method involves the use of a metal in an acidic medium. Common combinations include iron powder in acetic acid or with ammonium (B1175870) chloride in an aqueous solution, as well as tin(II) chloride in hydrochloric acid. vulcanchem.comwikipedia.org For example, a patent describing a multi-step synthesis of a related compound utilizes iron powder and ammonium chloride at elevated temperatures (90–95°C) to effectively reduce an intermediate nitro group to an amine. vulcanchem.com These methods are often preferred for their cost-effectiveness and high functional group tolerance.

The table below summarizes common reagents used for the selective reduction of aromatic nitro compounds.

Reagent/Catalyst SystemTypical ConditionsAdvantages
H₂, Pd/CEthanol or similar solvent, room temperature to moderate heatHigh efficiency, clean reaction
Fe, NH₄ClAqueous ethanol, refluxCost-effective, good for halogenated compounds
Fe, Acetic AcidRefluxEffective and inexpensive
SnCl₂·2H₂O, HClEthanol, refluxMild, tolerates other reducible groups
Zinc (Zn), NH₄ClAqueous solutionAlternative metal-based reduction

Impact of Nitro Group on Aromatic Ring Reactivity

This strong deactivation makes the aromatic ring much less susceptible to electrophilic aromatic substitution (EAS) reactions. Any potential EAS reaction would be directed to the meta-position relative to the nitro group (i.e., C5), which is already substituted with a bromine atom.

Conversely, the electron-deficient nature of the ring makes it highly activated towards nucleophilic aromatic substitution (SNAr). researchgate.net For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group (in this case, bromo and fluoro substituents) and strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net

In this compound:

The fluorine atom at C2 is ortho to the nitro group at C3.

The bromine atom at C6 is meta to the nitro group at C3.

The ortho relationship between the fluorine and the nitro group is particularly activating for nucleophilic attack at the C2 position. The nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The bromine atom at C6 is also activated by the ortho-carboxyl group and the para-nitro group (relative to the C1-C4 axis). Generally, in SNAr reactions involving different halogens, the C-F bond is often more reactive than C-Br, not because fluoride is a better leaving group, but because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the rate-determining nucleophilic attack step. researchgate.net Therefore, under suitable SNAr conditions, the fluorine atom would be the more likely site for substitution by a nucleophile.

Carboxylic Acid Functional Group Interconversions

Esterification Reactions for Derivative Synthesis

Esterification of the carboxylic acid group in this compound is a common derivatization that can be used to protect the acid functionality, modify solubility, or prepare intermediates for further reactions. The most common method for this transformation is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

A typical procedure for the synthesis of the corresponding methyl ester, methyl 2-fluoro-3-nitrobenzoate, involves reacting 2-fluoro-3-nitrobenzoic acid (a closely related analogue) with methanol (B129727) using concentrated sulfuric acid as the catalyst. The reaction is often heated to drive the equilibrium towards the product. chemicalbook.com A similar protocol would be directly applicable to this compound.

Representative Esterification Reaction A solution of the carboxylic acid in an excess of the desired alcohol (e.g., methanol) is treated with a catalytic amount of a strong acid. The mixture is then heated, typically at reflux, for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The workup usually involves removing the excess alcohol, diluting the residue with an organic solvent, and washing with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid and the acid catalyst. chemicalbook.com

AlcoholCatalystTypical ConditionsProduct
MethanolH₂SO₄ (conc.)Heat (e.g., 50°C to reflux), 16 hMethyl 6-bromo-2-fluoro-3-nitrobenzoate
EthanolH₂SO₄ (conc.)RefluxEthyl 6-bromo-2-fluoro-3-nitrobenzoate

Patents also describe the esterification of nitrobenzoic acids using various acid catalysts and conditions, sometimes employing an entraining liquid like toluene (B28343) to remove the water formed during the reaction via azeotropic distillation, thereby driving the reaction to completion. google.com

Amidation and Other Carboxyl Group Derivatizations

The conversion of the carboxylic acid group to an amide is a crucial transformation, as the amide bond is a cornerstone of many pharmaceutical structures. This compound and its derivatives are used as building blocks in the synthesis of complex molecules, such as kinase inhibitors, where the formation of an amide linkage is a key step. acs.orged.ac.uknih.gov

Direct amidation by heating a carboxylic acid with an amine is generally not feasible and requires very high temperatures. Therefore, the carboxylic acid must first be "activated". Common methods for activating the carboxyl group for amidation include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride. acs.orgncert.nic.in This intermediate then readily reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl byproduct, yielding the corresponding amide.

Use of Coupling Reagents: A wide variety of coupling reagents are available that facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. These reagents activate the carboxylic acid in situ. Examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions.

The synthesis of kinase inhibitors often involves the coupling of a substituted benzoic acid, such as a derivative of this compound, with a complex amine fragment. For instance, the synthesis of certain inhibitors involves the coupling of 2-fluoro-6-nitrobenzoic acid with aniline (B41778) after activating the carboxylic acid with oxalyl chloride. acs.org This highlights the practical application of converting the carboxylic acid of this structural class into an amide for the construction of biologically active molecules.

Spectroscopic and Structural Elucidation Studies of 6 Bromo 2 Fluoro 3 Nitrobenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 6-Bromo-2-fluoro-3-nitrobenzoic acid, a combination of 1H, 13C, and 19F NMR would provide a comprehensive structural picture.

The 1H NMR spectrum of this compound is expected to be relatively simple, showing signals for the carboxylic acid proton and the two aromatic protons. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding.

The aromatic region would feature two signals corresponding to the protons at the C4 and C5 positions. These protons form an AX spin system and are expected to appear as doublets due to coupling with each other. The electron-withdrawing effects of the nitro, bromo, and fluoro groups would shift these signals downfield, likely in the 7.5-8.5 ppm range.

The 13C NMR spectrum would provide information on all seven carbon atoms in the molecule. The carboxyl carbon (-COOH) is characteristically found downfield, typically between 165-175 ppm. The six aromatic carbons would appear in the 110-160 ppm range. The carbon directly attached to the fluorine atom (C2) would exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. The carbons adjacent to the fluorine (C1 and C3) would show smaller two-bond couplings (²JC-F). Similarly, the carbon attached to bromine (C6) would be influenced by the halogen's electronegativity and heavy atom effect.

Table 1. Predicted 1H and 13C NMR Chemical Shift Ranges for this compound.
NucleusAssignmentPredicted Chemical Shift (δ, ppm)Expected MultiplicityNotes
1H-COOH10.0 - 13.0Broad Singlet (br s)Shift is concentration and solvent dependent.
Ar-H (C4-H)7.5 - 8.5Doublet (d)Coupled to C5-H.
Ar-H (C5-H)7.5 - 8.5Doublet (d)Coupled to C4-H.
13C-COOH (C7)165 - 175Singlet or DoubletMay show small coupling to fluorine (³JC-F).
C1120 - 135DoubletTwo-bond coupling to fluorine (²JC-F).
C2150 - 165DoubletLarge one-bond coupling to fluorine (¹JC-F).
C3135 - 150DoubletTwo-bond coupling to fluorine (²JC-F).
C4125 - 140Singlet-
C5120 - 135Singlet-
C6110 - 125Singlet-

19F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. Since 19F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range. For this compound, a single signal would be observed for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is sensitive to the electronic environment. For an aryl fluoride (B91410), the shift typically appears in the range of -100 to -140 ppm relative to a CFCl₃ standard. The electron-withdrawing nitro group ortho to the fluorine would likely shift the signal further downfield within this range. The signal may appear as a triplet or doublet of doublets due to coupling with the adjacent aromatic protons.

Vibrational Spectroscopy Investigations (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman), provides detailed information about the functional groups and bonding arrangements within a molecule.

The FTIR and FT-Raman spectra of this compound would be rich with characteristic absorption bands corresponding to its various functional moieties.

-COOH Group: The carboxylic acid group gives rise to several distinct bands. A very broad O-H stretching band is expected from 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region. The C=O stretching vibration is one of the strongest and most characteristic bands in the IR spectrum, typically appearing between 1680 and 1720 cm⁻¹ for aromatic carboxylic acids. C-O stretching and O-H bending vibrations are expected in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions, respectively.

-NO₂ Group: The nitro group has two strong characteristic stretching vibrations: an asymmetric stretch typically near 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region.

C-Halogen Bonds: The C-F stretching vibration gives a strong band in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, typically between 500 and 650 cm⁻¹.

Table 2. Predicted Fundamental Vibrational Modes for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
O-H Stretch-COOH2500 - 3300Broad, Strong
C-H StretchAromatic3000 - 3100Medium
C=O Stretch-COOH1680 - 1720Very Strong
NO₂ Asymmetric Stretch-NO₂1520 - 1560Strong
C=C StretchAromatic1450 - 1600Medium-Strong
NO₂ Symmetric Stretch-NO₂1345 - 1385Strong
C-O Stretch / O-H Bend-COOH1210 - 1320Medium-Strong
C-F StretchAryl-F1200 - 1300Strong
C-Br StretchAryl-Br500 - 650Medium

For benzoic acid and its derivatives, vibrational spectroscopy is a powerful tool for studying conformational isomerism, particularly the equilibrium between the monomeric and dimeric forms. ucl.ac.uk In non-polar solvents or in the solid state, benzoic acids typically form centrosymmetric hydrogen-bonded dimers. This dimerization significantly affects the O-H and C=O stretching frequencies. The O-H stretch becomes exceptionally broad, and the C=O stretching frequency shifts to a lower wavenumber (e.g., ~1680-1700 cm⁻¹) compared to the monomeric form. ucl.ac.uk

In polar, hydrogen-bond-accepting solvents, the intermolecular hydrogen bonds with the solvent disrupt the dimer formation, leading to a predominance of the monomeric species. In such cases, the C=O band would shift to a higher frequency (e.g., ~1700-1720 cm⁻¹), and the O-H stretch would become sharper. ucl.ac.uk By analyzing the C=O stretching region in different solvents, the conformational equilibrium of this compound could be effectively studied.

Mass Spectrometry (MS) in Molecular Identification and Reaction Monitoring

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for confirming the molecular weight and deducing structural features. wikipedia.org

For this compound (C₇H₃BrFNO₄), the calculated molecular weight is approximately 264.01 g/mol . A key feature in its mass spectrum would be the molecular ion peak (M⁺˙). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity: one for [C₇H₃⁷⁹BrFNO₄]⁺˙ and another at M+2 for [C₇H₃⁸¹BrFNO₄]⁺˙. youtube.com This isotopic pattern is a definitive indicator of a monobrominated compound.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for aromatic carboxylic acids include:

Loss of a hydroxyl radical (-OH): [M - 17]⁺

Loss of the carboxyl group (-COOH): [M - 45]⁺

Loss of the nitro group (-NO₂): [M - 46]⁺

Loss of a bromine atom (-Br): [M - 79/81]⁺

These fragmentation patterns allow for the systematic deduction of the molecule's structure and can be used to monitor its formation or consumption in chemical reactions.

Table 3. Predicted Key Ions in the Mass Spectrum of this compound.
IonPredicted m/zNotes
[M]⁺˙263 / 265Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
[M - OH]⁺246 / 248Loss of the hydroxyl radical from the carboxyl group.
[M - NO₂]⁺217 / 219Loss of the nitro group.
[M - COOH]⁺218 / 220Loss of the entire carboxyl group.
[M - Br]⁺184Loss of the bromine atom.

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. For this compound and its derivatives, both single-crystal and powder X-ray diffraction methods are employed to characterize their solid-state structures.

Single-crystal X-ray diffraction (SC-XRD) offers the most detailed and accurate structural information for a crystalline material. bldpharm.com This technique involves irradiating a single, well-ordered crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined with high precision.

Representative Single-Crystal X-ray Diffraction Data for 4-Bromo-3-nitrobenzoic acid
ParameterValue
Chemical FormulaC7H4BrNO4
Crystal SystemMonoclinic
Space GroupP 1 21/n 1
a (Å)7.4417
b (Å)5.7471
c (Å)18.9993
α (°)90
β (°)101.045
γ (°)90
Volume (Å3)796.89
Z4

Powder X-ray diffraction (PXRD) is a powerful and non-destructive analytical technique used to identify crystalline phases and analyze the structural properties of polycrystalline materials. carleton.edu In a PXRD experiment, a finely powdered sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" of the crystalline material, characterized by a series of peaks at specific 2θ angles. americanpharmaceuticalreview.com

For substituted benzoic acids, PXRD is instrumental in several aspects of solid-state characterization:

Phase Identification: The PXRD pattern of an unknown crystalline solid can be compared with patterns in a database to identify the compound and its specific polymorphic form.

Purity Analysis: PXRD can detect the presence of crystalline impurities in a sample, as each crystalline phase will produce its own characteristic diffraction pattern.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns, making it a crucial tool in identifying and characterizing these different solid-state structures.

Determination of Crystallinity: The presence of sharp diffraction peaks indicates a crystalline material, while a broad, featureless pattern is characteristic of an amorphous solid.

While a specific experimental PXRD pattern for this compound is not publicly available in the reviewed literature, the table below illustrates the typical data that would be obtained from such an analysis. The 2θ angles correspond to the positions of the diffraction peaks, the d-spacing is calculated from Bragg's law and relates to the distance between crystal lattice planes, and the relative intensity is the intensity of each peak relative to the most intense peak in the pattern.

Illustrative Powder X-ray Diffraction Data Format
2θ (°)d-spacing (Å)Relative Intensity (%)
Note: The following data is representative and does not correspond to an experimental pattern for this compound, as such data is not publicly available in the surveyed literature.
10.58.4265
15.25.82100
20.84.2780
25.13.5490
30.52.9350

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting molecular geometries and electronic properties with a favorable balance of accuracy and computational cost.

Optimized Molecular Geometries and Conformational Landscapes

A DFT calculation for 6-Bromo-2-fluoro-3-nitrobenzoic acid would begin with the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in space. The presence of the carboxylic acid group introduces the possibility of different conformations, primarily concerning the orientation of the hydroxyl proton (synperiplanar or antiperiplanar relative to the carbonyl group) and the rotation of the entire carboxyl group relative to the benzene (B151609) ring.

Due to steric hindrance from the adjacent fluorine and bromine atoms, the carboxylic acid group would likely be twisted out of the plane of the benzene ring. DFT calculations would precisely quantify this dihedral angle. The nitro group would also experience steric pressure, potentially leading to its rotation out of the aromatic plane. A full conformational analysis would involve mapping the potential energy surface as a function of these key rotational degrees of freedom to identify the global minimum energy structure and any other low-energy conformers.

Hypothetical Optimized Geometry Parameters

Below is a conceptual table outlining the type of data that would be generated from a DFT geometry optimization. The values are illustrative of what might be expected for a molecule with this substitution pattern.

ParameterDescriptionPredicted Characteristic
C-COOH Dihedral AngleThe angle of the carboxylic acid group relative to the benzene ring plane.Non-planar due to steric hindrance from the ortho-substituents (F and Br).
C-NO2 Dihedral AngleThe angle of the nitro group relative to the benzene ring plane.Potentially twisted from the plane to minimize steric repulsion with the adjacent fluorine atom.
O-H ConformationThe orientation of the hydroxyl proton within the carboxylic acid group.The synperiplanar conformer is typically more stable for carboxylic acids due to intramolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom. In contrast, the LUMO would likely be centered on the electron-withdrawing nitro group and the carboxylic acid moiety. This spatial separation of the HOMO and LUMO indicates the potential for intramolecular charge transfer upon electronic excitation. DFT calculations would provide precise energy levels and visual plots of these orbitals.

Conceptual Frontier Orbital Energy Data

This table illustrates the kind of data a HOMO-LUMO analysis would yield.

OrbitalEnergy (eV)Description
HOMO(Negative Value)Represents the energy of the highest occupied molecular orbital, indicating the electron-donating capacity.
LUMO(Less Negative or Positive Value)Represents the energy of the lowest unoccupied molecular orbital, indicating the electron-accepting capacity.
HOMO-LUMO Gap(Positive Value)The energy difference between HOMO and LUMO, which correlates with the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Prediction of Reactive Sites and Intermolecular Interaction Propensities

An MEP map of this compound would reveal distinct regions of varying electrostatic potential. The most negative regions (typically colored red or yellow) would be located around the oxygen atoms of the nitro and carboxylic acid groups, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The region around the acidic hydrogen of the carboxyl group would exhibit a strong positive potential (typically colored blue), highlighting it as the primary site for nucleophilic attack and hydrogen bond donation. The fluorine and bromine atoms would also influence the electrostatic potential of the aromatic ring, creating a complex distribution of charge that guides intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would arrange themselves into a crystal lattice. The nature of this arrangement is governed by a variety of intermolecular interactions, which can be investigated using computational methods in conjunction with crystallographic data.

Hydrogen Bonding Networks in Crystalline Structures

The most significant intermolecular interaction for this molecule would be hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (the O-H group) and acceptor (the C=O group). In the crystalline state, it is highly probable that molecules of this compound would form centrosymmetric dimers through strong O-H···O=C hydrogen bonds between their carboxylic acid groups. This is a very common and stable motif for carboxylic acids in the solid state.

Beyond this primary interaction, weaker C-H···O and C-H···F hydrogen bonds may also play a role in stabilizing the crystal structure. The nitro group's oxygen atoms are also potential hydrogen bond acceptors. A detailed computational analysis of a hypothetical crystal structure would quantify the energies and geometries of these interactions, revealing the intricate network that holds the crystal together. The presence of the bulky and polarizable bromine atom could also lead to halogen bonding interactions, further influencing the crystal packing.

Halogen Bonding Interactions Involving Bromine and Fluorine

Theoretical and computational investigations into the electronic structure of this compound reveal the potential for significant halogen bonding, primarily involving the bromine atom. Halogen bonding is a highly directional, non-covalent interaction that occurs between a region of positive electrostatic potential on a covalently bonded halogen atom (termed a σ-hole) and a Lewis base (an electron donor). foragerone.comrichmond.edu The strength of this interaction is dependent on the polarizability of the halogen atom, generally following the trend I > Br > Cl > F. researchgate.net

Bromine as a Halogen Bond Donor:

The bromine atom at the C6 position of the benzoic acid ring is a potential halogen bond donor. The electron-withdrawing nature of the aromatic ring, compounded by the nitro and fluoro substituents, is expected to create a pronounced σ-hole on the bromine atom, oriented along the extension of the C-Br covalent bond. richmond.edu This positive region can engage in attractive interactions with various halogen bond acceptors.

Computational models of similar brominated aromatic compounds suggest that the C−Br bond can interact favorably with lone pair-donating atoms such as oxygen and nitrogen. mdpi.comnih.gov In the context of this compound in a condensed phase, potential halogen bond acceptors could include:

The oxygen atoms of the nitro group from a neighboring molecule.

The oxygen atoms of the carboxylic acid group from another molecule.

The fluorine atom of an adjacent molecule, acting as a Lewis base.

Quantum Theory of Atoms in Molecules (QTAIM) analyses performed on analogous systems have been used to characterize the nature and strength of these interactions. researchgate.netmdpi.com For C–Br···O interactions, interaction energies can range from weak to moderate, typically in the order of 2-7 kcal/mol, depending on the geometry and the chemical environment. mdpi.com

Below is a theoretical data table summarizing potential halogen bond interactions involving the bromine atom, with estimated geometric and energetic parameters derived from computational studies on analogous brominated organic molecules.

Interaction Typical Distance (Å) Typical Angle (°) Estimated Interaction Energy (kcal/mol)
C−Br ··· O (Nitro)2.90 - 3.30160 - 1802.5 - 5.0
C−Br ··· O (Carboxyl)2.95 - 3.40155 - 1752.0 - 4.5
C−Br ··· N3.00 - 3.50165 - 1803.0 - 6.0

Note: These values are illustrative and based on computational studies of similar molecular systems. Actual parameters for this compound would require specific computational analysis.

Fluorine's Role in Halogen Bonding:

Non-Covalent Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is dictated by a complex interplay of various non-covalent interactions. mdpi.com While halogen bonding is a key directional force, other interactions such as hydrogen bonding, π-π stacking, and interactions involving the nitro group collectively determine the final crystal packing. researchgate.netresearchgate.net Computational chemistry provides essential tools for visualizing and quantifying these interactions, predicting the most stable crystal structures. nih.gov

Hydrogen Bonding:

The most significant hydrogen bonding interaction is anticipated to be the classic carboxylic acid dimer synthon. This involves two molecules forming a cyclic motif through strong O−H···O hydrogen bonds between their carboxylic acid groups. This is a highly robust and common feature in the crystal structures of benzoic acid derivatives.

Interplay of Halogen and Hydrogen Bonding:

Role of the Nitro Group and π-π Stacking:

The nitro group significantly influences the electronic properties of the aromatic ring and can participate in several non-covalent interactions. researchgate.net The oxygen atoms are potent hydrogen and halogen bond acceptors. Furthermore, interactions between the π-system of the nitro group and adjacent molecules can occur. researchgate.net

The electron-deficient nature of the aromatic ring, caused by the nitro and halogen substituents, suggests the possibility of π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, would likely involve an offset or parallel-displaced arrangement to minimize electrostatic repulsion. acs.org

A summary of the key non-covalent interactions expected to govern the supramolecular assembly is presented in the table below.

Interaction Type Participating Groups Role in Supramolecular Assembly Relative Strength
Hydrogen BondCarboxylic Acid Dimer (O−H···O)Primary synthon, forms dimeric unitsStrong
Halogen BondC−Br···O (Nitro/Carboxyl)Links primary synthons into extended networksModerate
π-π StackingAromatic RingsContributes to packing efficiency and stabilityWeak to Moderate
Dipole-DipoleNitro, Carboxyl, C-F, C-Br groupsGeneral electrostatic packing forcesWeak

The combination of a strong, primary hydrogen-bonding motif with weaker, but highly directional, halogen bonds provides a powerful strategy for crystal engineering. nih.gov Theoretical modeling of this compound would predict a hierarchical assembly, where robust hydrogen-bonded dimers are subsequently organized by C-Br···O halogen bonds and further stabilized by π-stacking and other weaker dispersion forces to form a complex and stable three-dimensional crystalline solid.

Utilization As a Core Building Block in Complex Molecular Architectures

Synthesis of Polysubstituted Biphenyl (B1667301) Derivatives

The synthesis of polysubstituted biphenyls is a cornerstone of modern organic chemistry, with applications in medicinal chemistry, materials science, and agrochemicals. The primary methods for their construction involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings. In a typical Suzuki-Miyaura coupling, an aryl halide or triflate is reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

Theoretically, 6-Bromo-2-fluoro-3-nitrobenzoic acid could serve as the aryl halide component in such reactions. The bromine atom at the 6-position is susceptible to oxidative addition to a palladium(0) complex, which could then undergo transmetalation with a suitable organoboron reagent, followed by reductive elimination to form the biphenyl linkage. The electronic effects of the fluorine, nitro, and carboxylic acid groups would influence the reactivity of the C-Br bond.

However, a thorough search of scientific databases, including Scopus, Web of Science, and patent literature, did not yield any specific examples or research articles where This compound has been explicitly used for the synthesis of polysubstituted biphenyl derivatives.

Table 1: Potential Cross-Coupling Partners for this compound in Biphenyl Synthesis (Hypothetical)

Coupling ReactionPotential Reagent ClassCatalyst System (Typical)
Suzuki-MiyauraArylboronic acids/estersPd(PPh₃)₄, Pd(dppf)Cl₂, etc. with a base (e.g., K₂CO₃, Cs₂CO₃)
StilleOrganostannanes (e.g., Aryl-SnBu₃)Pd(PPh₃)₄, PdCl₂(PPh₃)₂
HiyamaOrganosilanes (e.g., Aryl-Si(OR)₃)Pd(OAc)₂, Pd₂ (dba)₃ with a fluoride (B91410) source (e.g., TBAF)

This table is illustrative of general synthetic strategies and does not represent documented reactions of this compound.

Construction of Fused Heterocyclic Ring Systems

Fused heterocyclic ring systems are prevalent in pharmaceuticals and natural products. The synthesis of these scaffolds often involves intramolecular cyclization reactions, where functional groups on a precursor molecule react to form a new ring. The functional groups present in This compound —a carboxylic acid, a nitro group, and halogen atoms—offer several possibilities for constructing fused heterocycles.

For instance, the nitro group could be reduced to an amine, which could then participate in a condensation reaction with the adjacent carboxylic acid (or its derivative) to form a lactam. Alternatively, the amine could react with an external reagent to build a new ring. The fluorine and bromine atoms could also be involved in cyclization reactions, either through nucleophilic aromatic substitution or transition metal-catalyzed processes.

Despite these theoretical possibilities, no published studies were found that demonstrate the use of This compound as a starting material for the construction of fused heterocyclic ring systems.

Development of Diverse Polyfunctionalized Aromatic Scaffolds

The term "polyfunctionalized aromatic scaffolds" refers to benzene (B151609) rings bearing multiple, diverse functional groups. These compounds are valuable as intermediates in the synthesis of more complex molecules. This compound is itself a polyfunctionalized aromatic scaffold. Further derivatization of its functional groups could lead to a wide array of other scaffolds.

Potential transformations could include:

Modification of the carboxylic acid: Conversion to esters, amides, or alcohols.

Reduction of the nitro group: Formation of an aniline (B41778) derivative, which can be further functionalized.

Substitution of the halogen atoms: Nucleophilic aromatic substitution of the fluorine or palladium-catalyzed substitution of the bromine.

While the synthetic utility of polysubstituted benzoic acids, in general, is well-established, there is no specific literature detailing the development of diverse polyfunctionalized aromatic scaffolds derived from This compound .

Strategic Implementation in Convergent and Divergent Synthesis Routes

Convergent synthesis involves the preparation of individual fragments of a target molecule, which are then coupled together in the later stages of the synthesis. Divergent synthesis, on the other hand, starts from a common precursor and generates a library of structurally related compounds through different reaction pathways.

The multiple functional groups of This compound make it a theoretically attractive starting point for both convergent and divergent strategies. In a convergent approach, it could serve as a key building block representing a significant portion of the final molecule. In a divergent synthesis, the differential reactivity of its functional groups could be exploited to create a variety of derivatives.

Once again, a comprehensive search of the chemical literature did not provide any specific examples of This compound being strategically implemented in either convergent or divergent synthesis routes for the preparation of complex molecules.

Crystal Engineering and Solid State Research of Nitrobenzoic Acid Derivatives

Formation of Solid Solutions in Binary and Multicomponent Systems

The formation of solid solutions, where one chemical compound is incorporated into the crystal lattice of another, is a key area of crystal engineering. This phenomenon is particularly relevant for modifying the properties of active pharmaceutical ingredients. In the context of nitrobenzoic acid derivatives, the ability to form solid solutions is heavily influenced by the nature and position of substituents on the benzoic acid ring.

The likelihood of solid solution formation and the extent of mutual solubility in the solid state are significantly affected by the functional groups attached to the benzoic acid scaffold. Current time information in Pasuruan, ID.chemrxiv.org Studies on binary systems of substituted nitrobenzoic acids, where methyl (Me), hydroxyl (OH), and chlorine (Cl) groups are interchanged, have shown that both the type of substituent and its position on the ring play a crucial role. Current time information in Pasuruan, ID.chemrxiv.org

The component solubility limit is strongly dependent on the intermolecular interactions present in the crystal structure and how these are altered by the replacement of one molecule with another. Current time information in Pasuruan, ID.chemrxiv.org For instance, research has indicated that replacing a methyl group with a chlorine atom, or a hydroxyl group with a methyl group, can lead to solid solution formation with component solubility limits ranging from approximately 5% up to 50%. Current time information in Pasuruan, ID.chemrxiv.org However, the replacement of a hydroxyl group with a chlorine atom may result in lower solubility, highlighting the nuanced effects of substituent choice. Current time information in Pasuruan, ID.

For a compound like 6-bromo-2-fluoro-3-nitrobenzoic acid, the presence of bromo and fluoro substituents would introduce further complexity. The similarity in size between a chlorine atom and a methyl group is a known factor in promoting isostructurality, and by extension, solid solution formation. Bromine is larger than chlorine, while fluorine is smaller, and both have different electronic properties, which would influence the packing and intermolecular interactions within the crystal lattice. The interplay of these size and electronic differences would be a determining factor in the formation of solid solutions with other substituted benzoic acids.

The following table summarizes the observed solid solution composition limits in binary systems of various substituted nitrobenzoic acids, illustrating the impact of substituent variation.

Host CompoundGuest CompoundGuest Solubility Limit (mol%)
2-Methyl-4-nitrobenzoic acid2-Chloro-4-nitrobenzoic acid~10-40%
2-Methyl-5-nitrobenzoic acid2-Chloro-5-nitrobenzoic acid~10-40%
4-Methyl-3-nitrobenzoic acid4-Chloro-3-nitrobenzoic acid~10-40%
5-Methyl-2-nitrobenzoic acid5-Chloro-2-nitrobenzoic acid~10-40%
2-Methyl-4-nitrobenzoic acid2-Hydroxy-4-nitrobenzoic acid~10-40%
2-Hydroxy-4-nitrobenzoic acid2-Chloro-4-nitrobenzoic acid<10%

Data extrapolated from studies on substituted nitrobenzoic acids. Current time information in Pasuruan, ID.chemrxiv.org

The prediction of solid solution formation is a significant challenge in crystal engineering. A combined approach of computational modeling and experimental validation has proven to be a powerful tool in this area. chemrxiv.orgchemrxiv.org Computational methods can be used to assess the energetic feasibility of incorporating a guest molecule into a host crystal lattice. chemrxiv.orgchemrxiv.org This often involves calculating the change in intermolecular interaction energy when a host molecule is replaced by a guest molecule. chemrxiv.org

However, studies on substituted nitrobenzoic acids have shown that simply calculating the intermolecular interaction energy change may not be sufficient to rationalize the experimentally observed solubilities. chemrxiv.orgresearchgate.net This suggests that other factors, such as conformational changes and lattice strain, also play a significant role.

Experimental confirmation of solid solution formation is typically achieved through techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). chemrxiv.orgucl.ac.uk PXRD can reveal shifts in peak positions, indicating a change in the unit cell parameters due to the incorporation of the guest molecule. DSC is used to construct phase diagrams of the binary systems, which can provide information about the solubility limits. chemrxiv.org For selected systems, single-crystal X-ray diffraction can provide definitive proof of solid solution formation and reveal the precise arrangement of the host and guest molecules within the crystal lattice. chemrxiv.org

Supramolecular Synthons and Self-Assembly in Halogenated Benzoic Acids

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that can be used to design and build crystalline architectures. In halogenated benzoic acids, the self-assembly is primarily guided by a combination of strong hydrogen bonds and weaker halogen bonds.

The most common and predictable supramolecular synthon in benzoic acid derivatives is the carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds. This synthon is a very stable motif and is expected to be a primary feature in the crystal structure of this compound.

In addition to hydrogen bonding, halogen bonds have emerged as a significant tool in crystal engineering. nih.gov These are noncovalent interactions where a halogen atom acts as an electrophilic species. In the case of this compound, the bromine atom could potentially form C-Br···O or C-Br···N halogen bonds with the nitro group or the carboxylic acid group of a neighboring molecule. The iodine atom has been shown to form interactions with nitro groups in co-crystals of 4-nitrobenzoic acid and 4-iodopyridine. rsc.org The fluorine atom, being the most electronegative element, is generally a poor halogen bond donor but can act as a hydrogen bond acceptor in C-H···F interactions. researchgate.net

Polymorphism and Crystallization Control in Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystalline form. manchester.ac.ukrsc.org Different polymorphs of the same compound can exhibit significantly different physicochemical properties. While there are no specific studies on the polymorphism of this compound, the phenomenon is common among substituted benzoic acids, such as p-aminobenzoic acid and p-hydroxybenzoic acid. manchester.ac.ukrsc.orgnih.gov

The crystallization of a specific polymorphic form can be influenced by a variety of factors, including the choice of solvent, the level of supersaturation, and the temperature. google.com For example, in the case of p-aminobenzoic acid, different polymorphs can be obtained by carefully controlling the cooling rate and the solvent used for crystallization. google.com The solvent can influence which supramolecular synthons are preferentially formed in solution, which in turn can direct the nucleation and growth of a particular polymorph. ucl.ac.ukgoogle.com

Given the functional complexity of this compound, with its carboxylic acid, nitro, bromo, and fluoro groups, it is plausible that this compound could exhibit polymorphism. Each of these groups can participate in different types of intermolecular interactions, potentially leading to various stable or metastable crystal packing arrangements. The control of crystallization to selectively produce a desired polymorph would be a key aspect of its solid-state characterization and application. Studies on related compounds like 2-chloro-4-nitrobenzoate have also revealed the existence of polymorphs with distinct crystal packing arrangements. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-2-fluoro-3-nitrobenzoic acid with high regioselectivity?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

Fluorination : Electrophilic aromatic substitution (e.g., using Balz-Schiemann reaction for introducing fluorine at position 2) .

Nitration : Controlled nitration at position 3 using mixed acid (HNO₃/H₂SO₄) under low temperatures to avoid over-nitration .

Bromination : Directed bromination at position 6 via Lewis acid catalysis (e.g., FeBr₃) or radical methods to ensure regioselectivity .
Note : Intermediate purification (e.g., recrystallization from ethanol/water) is critical to isolate isomers.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Analyze coupling constants (e.g., JF-H for fluorine at position 2) .
    • X-ray Crystallography : Use SHELX software for single-crystal structure refinement .
    • Mass Spectrometry : Confirm molecular ion ([M-H]⁻ at m/z 282) .

Q. What are the key stability considerations for this compound under storage or reaction conditions?

Methodological Answer:

  • Thermal Stability : Decomposition observed above 200°C (similar to 2-bromo-3-nitrobenzoic acid derivatives) .
  • Light Sensitivity : Store in amber vials at 0–6°C to prevent nitro-group degradation .
  • Hydrolytic Stability : Avoid aqueous basic conditions due to esterification risks at the carboxylic acid group .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : The nitro group at position 3 acts as a strong electron-withdrawing group, enhancing the electrophilicity of the bromine at position 6. Use Pd(PPh₃)₄ catalyst with arylboronic acids (e.g., 4-bromo-2-fluorophenylboronic acid ).
  • Challenges : Competing side reactions (e.g., reduction of nitro groups) require inert atmospheres and low temperatures .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

  • Iterative Refinement : Combine crystallographic data (SHELXL ) with DFT calculations (e.g., Gaussian) to model dynamic effects in solution .
  • Decoupling Experiments : Use DEPT-135 NMR to distinguish overlapping signals from fluorine and bromine isotopes .

Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses (e.g., drug intermediates)?

Methodological Answer:

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Docking Simulations : Evaluate interactions with biological targets (e.g., kinase inhibitors) using AutoDock Vina .

Key Research Findings

  • Regioselectivity : Nitration at position 3 is favored due to meta-directing effects of the fluorine .
  • Applications : Intermediate for fluorinated drug candidates (e.g., kinase inhibitors) .
  • Crystallography : SHELX refinement confirms planar nitro and carboxylic acid groups .

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